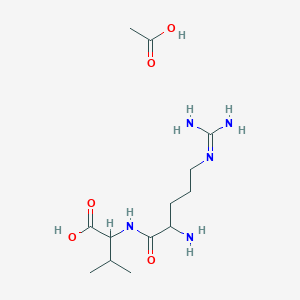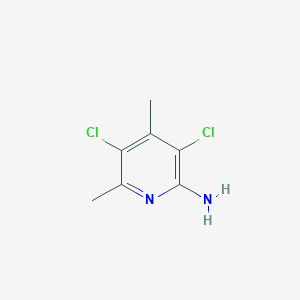
Diethyl 2,4-dichlorobenzylphosphonate
Übersicht
Beschreibung
Diethyl 2,4-dichlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15Cl2O3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with two chlorine atoms at the 2 and 4 positions
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4-dichlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the preparation of flame retardants and plasticizers for polymers.
Biological Studies: The compound can be used to study the effects of organophosphorus compounds on enzyme activity and cellular processes.
Safety and Hazards
Zukünftige Richtungen
Diethyl benzylphosphonate derivatives, including Diethyl 2,4-dichlorobenzylphosphonate, have been studied for their potential as antimicrobial agents . These compounds show high selectivity and activity against certain bacterial strains and may be considered as new substitutes for commonly used antibiotics in the future .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2,4-dichlorobenzylphosphonate can be synthesized through the reaction of diethyl phosphite with 2,4-dichlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The benzyl group can be reduced to form the corresponding diethyl 2,4-dichlorophenylmethanephosphonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of diethyl 2,4-dichlorobenzylaminephosphonate or diethyl 2,4-dichlorobenzylthiophosphonate.
Oxidation: Formation of diethyl 2,4-dichlorobenzylphosphonic acid.
Reduction: Formation of diethyl 2,4-dichlorophenylmethanephosphonate.
Wirkmechanismus
The mechanism of action of diethyl 2,4-dichlorobenzylphosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction.
Vergleich Mit ähnlichen Verbindungen
Diethyl benzylphosphonate: Lacks the chlorine substituents and has different reactivity and biological activity.
Diethyl 2-chlorobenzylphosphonate: Contains a single chlorine atom, leading to different chemical and biological properties.
Diethyl 4-chlorobenzylphosphonate: Chlorine substitution at the 4 position only, affecting its reactivity and applications.
Uniqueness: Diethyl 2,4-dichlorobenzylphosphonate is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated analogs. The dual chlorine substitution can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPCNVJHBAMUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540343 | |
| Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57277-24-4 | |
| Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


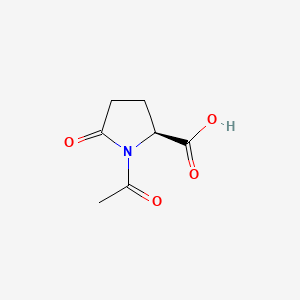




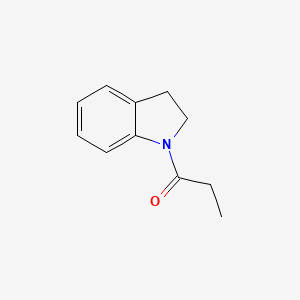
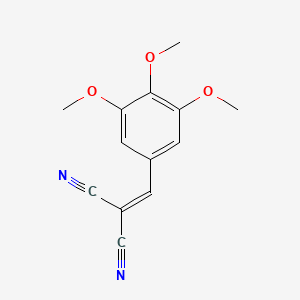
![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)



